![molecular formula C14H19NO5S B2929241 Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate CAS No. 1309367-86-9](/img/structure/B2929241.png)

Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

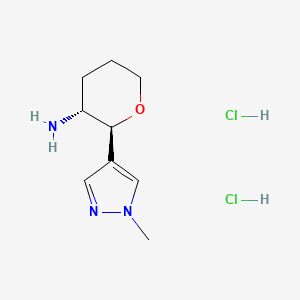

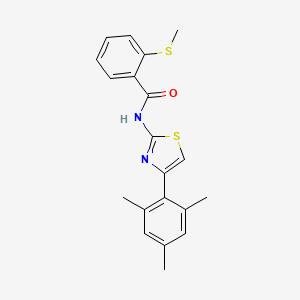

Tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate, also known as Boc-ON, is a chemical compound that has garnered much attention in the scientific community due to its unique properties and potential applications. It has a molecular weight of 313.37 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO5S/c1-10(16)9-11-7-5-6-8-12(11)21(18,19)15-13(17)20-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as key intermediates, showcasing their utility as building blocks in organic synthesis due to their ease of preparation and versatility in further chemical transformations (Guinchard, Vallée, & Denis, 2005).

Traceless Sulfenate Anion Precatalysts

Tert-butyl phenyl sulfoxide is highlighted as a traceless precatalyst for the generation of sulfenate anions under basic conditions, enhancing the coupling of benzyl halides to trans-stilbenes. The byproduct generated upon catalyst formation is a gas, simplifying product purification and highlighting its efficacy in producing a variety of trans-stilbenes (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

Precursors for Sulfonamides

The compound tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, a 1,3,4-thiadiazole derivative, shows potential as a precursor for the synthesis of thiadiazolesulfonamides. The structural analysis indicates a strong interaction between the sulfonyl group and the thiadiazole ring, suggesting its utility in generating novel sulfonamides (Pedregosa et al., 1996).

Applications in Material Science

Thermally activated delayed fluorescence (TADF) materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have been synthesized for their potential use in organic light-emitting diodes (OLEDs). The study of their electronic, photophysical, and electrochemical properties, facilitated by extensive spectroscopic measurements and theoretical calculations, underlines the significance of manipulating conjugation in electron donor units to tune the energy gap between singlet and triplet states, optimizing their performance in OLED applications (Huang et al., 2014).

Propriétés

IUPAC Name |

tert-butyl N-[2-(2-oxopropyl)phenyl]sulfonylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-10(16)9-11-7-5-6-8-12(11)21(18,19)15-13(17)20-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMKBLHFZUGGSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1S(=O)(=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2929161.png)

![1-Cyclopropyl-3-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one](/img/structure/B2929163.png)

![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)

![6-Chloro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2929166.png)

![(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2929169.png)